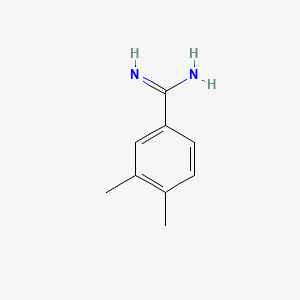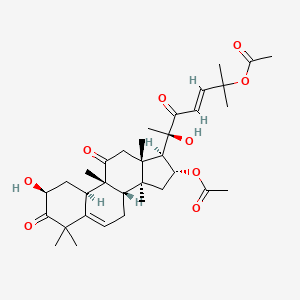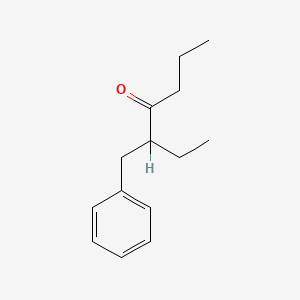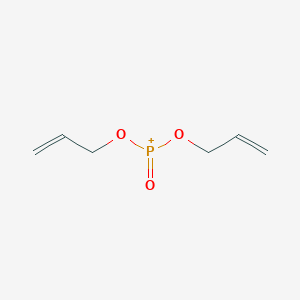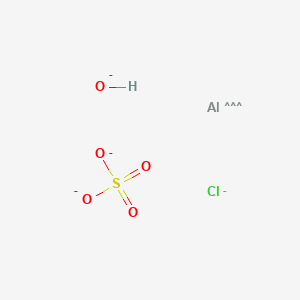
Flunoprost
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Flunoprost is a synthetic prostaglandin analogue initially developed by Bayer AG. It is a small molecule drug with the molecular formula C({22})H({29})FO(_{5}). This compound was primarily investigated for its potential therapeutic applications in treating otorhinolaryngologic and respiratory diseases, such as nasal obstruction .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Flunoprost involves multiple steps, starting from readily available precursors. The key steps typically include:
Formation of the Core Structure: The core structure of this compound is synthesized through a series of condensation and cyclization reactions.
Functional Group Modifications: Introduction of functional groups such as hydroxyl, carboxyl, and fluorine atoms is achieved through selective reactions.
Final Assembly: The final product is obtained by coupling the core structure with side chains under specific conditions, often involving catalysts and controlled temperatures.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale manufacturing. This includes:
Batch Processing: Utilizing large reactors to carry out the reactions in batches.
Continuous Flow Chemistry: Implementing continuous flow systems to enhance efficiency and yield.
Purification: Employing techniques such as crystallization, distillation, and chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
Flunoprost undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups.
Reduction: Reduction of carbonyl groups to hydroxyl groups.
Substitution: Replacement of hydrogen atoms with fluorine or other substituents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Fluorinating agents like diethylaminosulfur trifluoride (DAST).
Major Products Formed
Oxidation Products: Ketones and aldehydes.
Reduction Products: Alcohols.
Substitution Products: Fluorinated derivatives.
Scientific Research Applications
Flunoprost has been explored in various scientific research areas:
Chemistry: Studied for its unique chemical properties and reactivity.
Biology: Investigated for its effects on cellular processes and signaling pathways.
Medicine: Evaluated for its potential therapeutic benefits in treating respiratory and otorhinolaryngologic conditions.
Industry: Used as a reference compound in the development of new prostaglandin analogues.
Mechanism of Action
Flunoprost exerts its effects by mimicking the action of natural prostaglandins. It binds to specific prostaglandin receptors on the cell surface, triggering a cascade of intracellular events. These events include the activation of signaling pathways that regulate inflammation, smooth muscle contraction, and other physiological processes .
Comparison with Similar Compounds
Similar Compounds
Iloprost: Another prostaglandin analogue used for treating pulmonary arterial hypertension.
Nileprost: Investigated for its protective effects against platelet-activating factor-induced shock.
Nalador: Studied for its ability to prolong allograft survival in transplantation models.
Uniqueness of Flunoprost
This compound is unique due to its specific structural modifications, which confer distinct pharmacological properties. Unlike some other prostaglandin analogues, this compound has shown particular efficacy in prolonging the survival of distal allografts and influencing thromboxane levels .
If you have any more questions or need further details, feel free to ask!
Properties
CAS No. |
86348-98-3 |
|---|---|
Molecular Formula |
C22H29FO5 |
Molecular Weight |
392.5 g/mol |
IUPAC Name |
(Z)-7-[(1R,2R,3R,5R)-5-fluoro-3-hydroxy-2-[(E,3R)-3-hydroxy-4-phenoxybut-1-enyl]cyclopentyl]hept-5-enoic acid |
InChI |
InChI=1S/C22H29FO5/c23-20-14-21(25)19(18(20)10-6-1-2-7-11-22(26)27)13-12-16(24)15-28-17-8-4-3-5-9-17/h1,3-6,8-9,12-13,16,18-21,24-25H,2,7,10-11,14-15H2,(H,26,27)/b6-1-,13-12+/t16-,18-,19-,20-,21-/m1/s1 |
InChI Key |
KDVWQPQZDKHFOC-PTRXCMEYSA-N |
SMILES |
C1C(C(C(C1F)CC=CCCCC(=O)O)C=CC(COC2=CC=CC=C2)O)O |
Isomeric SMILES |
C1[C@H]([C@@H]([C@H]([C@@H]1F)C/C=C\CCCC(=O)O)/C=C/[C@H](COC2=CC=CC=C2)O)O |
Canonical SMILES |
C1C(C(C(C1F)CC=CCCCC(=O)O)C=CC(COC2=CC=CC=C2)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(E)-but-2-enedioic acid;5-(2-methoxyphenyl)-6,8-dioxa-3-azabicyclo[3.2.1]octane](/img/structure/B1609406.png)

![1,2,3,4-Tetrahydrobenzo[h]quinoline-3,7-diol](/img/structure/B1609409.png)



